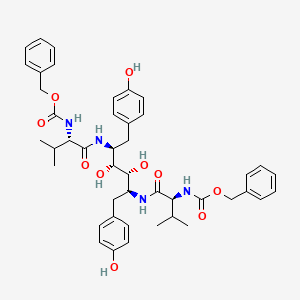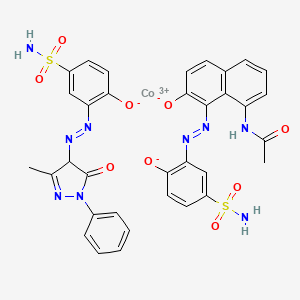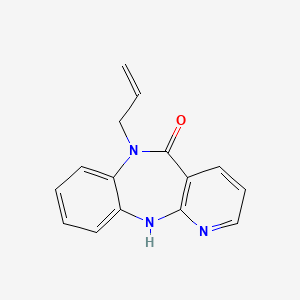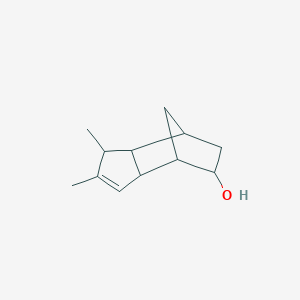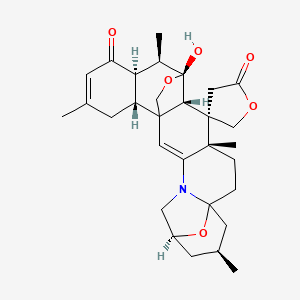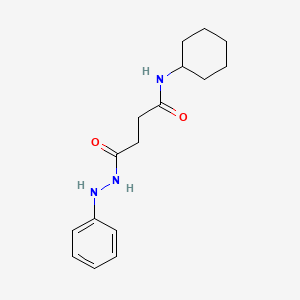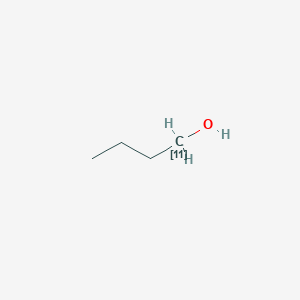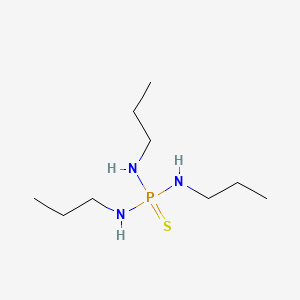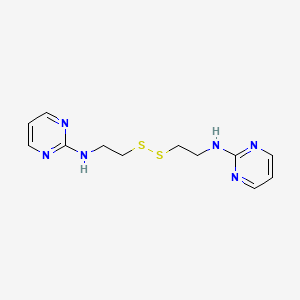
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine is a compound that belongs to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties . The structure of this compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
The synthesis of N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates . The synthetic route includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Analyse Chemischer Reaktionen
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyrimidine moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes or proteins in the parasites responsible for diseases like sleeping sickness and malaria . This inhibition disrupts essential biological processes in the parasites, leading to their death.
Vergleich Mit ähnlichen Verbindungen
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine can be compared with other 2-aminopyrimidine derivatives, such as:
- N-[2-[(pyrimidin-2-yl)amino]ethyl]-7-chloroquinolin-4-amine
- 2-Amino-4,6-dichloropyrimidine
- 2-(Pyridin-2-yl)pyrimidine derivatives These compounds share similar structural features but differ in their specific substitutions and biological activities. This compound is unique due to its specific dithioethyl linkage, which may contribute to its distinct biological properties.
Eigenschaften
CAS-Nummer |
24007-03-2 |
|---|---|
Molekularformel |
C12H16N6S2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[2-[2-(pyrimidin-2-ylamino)ethyldisulfanyl]ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H16N6S2/c1-3-13-11(14-4-1)17-7-9-19-20-10-8-18-12-15-5-2-6-16-12/h1-6H,7-10H2,(H,13,14,17)(H,15,16,18) |
InChI-Schlüssel |
ZJQGOAGUNSKNGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NCCSSCCNC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



